molecular formula C20H22BrN3O6S B2662957 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 868981-09-3

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2662957
M. Wt: 512.38
InChI Key: VRQWUMZZRXHXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to obtain the target molecule. The yield, purity, and stereochemistry of the product are important considerations.



Molecular Structure Analysis

X-ray crystallography, NMR, and computational methods are often used to determine the three-dimensional structure of a molecule. The connectivity, bond lengths and angles, and conformation can be determined.



Chemical Reactions Analysis

This involves studying how the compound reacts with other molecules. The conditions, reagents, and catalysts used, as well as the mechanism of the reaction, are studied.



Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, polarity, acidity or basicity, and stability under various conditions are determined.


Scientific Research Applications

Photodynamic Therapy Applications

  • High Singlet Oxygen Quantum Yield Compounds : A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, highlighted their significant potential in photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

  • Oxazolidinone Antibacterial Agents : Novel oxazolidinone analogs, including U-100592 and U-100766, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting the class's unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996).

Antioxidant and Radical Scavenging Activity

  • Bromophenol Derivatives : Research on bromophenol derivatives from the red alga Rhodomela confervoides has identified compounds with potent radical scavenging activity, suggesting their potential as natural antioxidants for preventing oxidative deterioration in food and pharmaceutical applications (Zhao et al., 2004).

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors : A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldose reductase, showing potential for novel drug development for the treatment of diabetic complications (Ali et al., 2012).

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact are assessed. Appropriate handling, storage, and disposal procedures are established based on these assessments.


Future Directions

This could involve improving the synthesis of the compound, discovering new reactions, investigating its mechanism of action more deeply, or finding new applications for the compound.


Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQWUMZZRXHXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

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